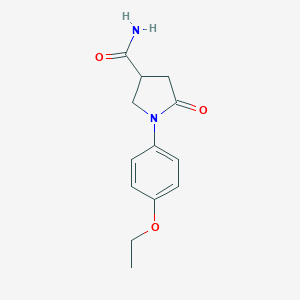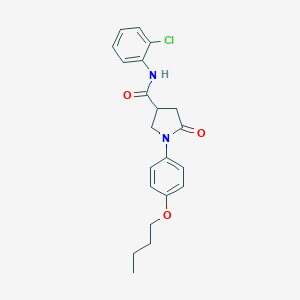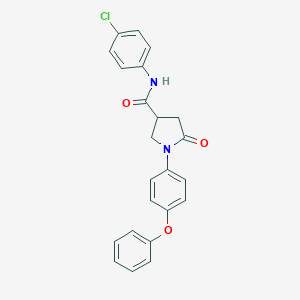![molecular formula C8H5ClN2OS2 B298390 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B298390.png)
5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone, also known as CTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTI is a heterocyclic compound that belongs to the imidazolidinone family and is known for its unique properties, including its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in the regulation of cellular redox balance and is overexpressed in many types of cancer cells. By inhibiting TrxR, 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone disrupts the redox balance of cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and antibacterial activity. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells by disrupting the redox balance of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone. One potential direction is the development of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone analogs with improved solubility and potency. Another direction is the investigation of the potential use of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone and its potential applications in other fields, such as anti-inflammatory and antibacterial agents.
Conclusion:
In conclusion, 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is a chemical compound with unique properties that have gained significant attention in the scientific community. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields, including cancer research, anti-inflammatory agents, and antibacterial agents. The synthesis of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is relatively simple, and it has several advantages and limitations for use in lab experiments. There are several future directions for the research of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone, including the development of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone analogs and the investigation of its potential use in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone involves the reaction between 5-chloro-2-thiophenecarboxaldehyde and thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with ammonium acetate to yield 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone. The synthesis of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. One of the most significant applications of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is in the field of cancer research. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.
Eigenschaften
Produktname |
5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C8H5ClN2OS2 |
Molekulargewicht |
244.7 g/mol |
IUPAC-Name |
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H5ClN2OS2/c9-6-2-1-4(14-6)3-5-7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)/b5-3+ |
InChI-Schlüssel |
DESAHEABCMZEPV-HWKANZROSA-N |
Isomerische SMILES |
C1=C(SC(=C1)Cl)/C=C/2\C(=O)NC(=S)N2 |
SMILES |
C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)N2 |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)
![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)



![5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298327.png)
![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298330.png)
![[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298333.png)
![5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298334.png)
![Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298336.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298337.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298338.png)